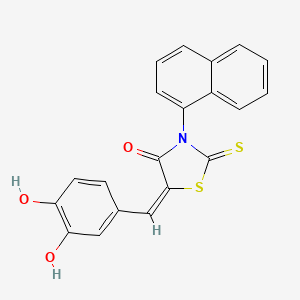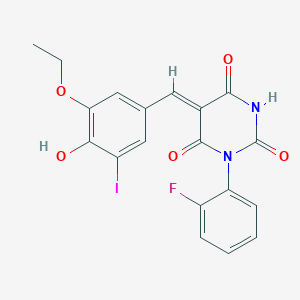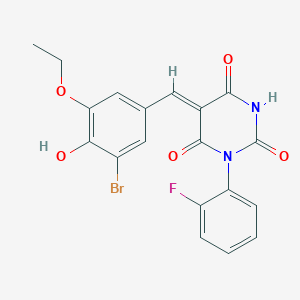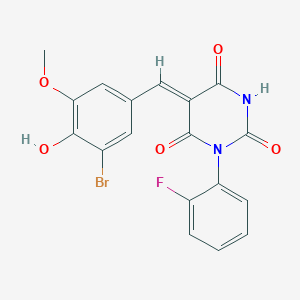![molecular formula C21H16ClNO6 B5909516 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, commonly known as CNF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 403.8 g/mol. This compound has been shown to have a variety of biological effects, making it a valuable tool in many areas of research.
作用机制
The exact mechanism of action of CNF is not fully understood, but it is thought to work through the inhibition of certain enzymes and signaling pathways. CNF has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Additionally, CNF has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CNF has a variety of biochemical and physiological effects that make it a valuable tool in scientific research. CNF has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of ROS. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of CNF is its versatility in scientific research. CNF has been shown to have a variety of biological effects, making it a valuable tool in many areas of research. Additionally, CNF is relatively easy to synthesize and has a high yield and purity. However, there are also limitations to the use of CNF in lab experiments. CNF is a synthetic compound, and as such, its effects may not fully represent those of natural compounds. Additionally, the exact mechanism of action of CNF is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on CNF. One area of research is in the development of CNF-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNF and its effects on various signaling pathways. Finally, the development of new synthetic methods for CNF may allow for the creation of analogs with improved biological activity and selectivity.
合成方法
The synthesis of CNF involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by a cyclization reaction with furfural. This reaction sequence results in the formation of the CNF molecule with a high yield and purity.
科学研究应用
CNF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CNF has been shown to have potent anti-cancer effects in vitro, and has been tested in animal models of cancer with promising results. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
属性
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO6/c1-27-20-9-4-13(12-21(20)28-2)18(24)8-5-15-6-10-19(29-15)14-3-7-16(22)17(11-14)23(25)26/h3-12H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACTRSFIXNUGW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)


![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)

![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909541.png)